Sodium cholate hydrate

Catalog No.
S807155
CAS No.
206986-87-0
M.F
C24H42NaO6
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholate hydrate

CAS Number

206986-87-0

Product Name

Sodium cholate hydrate

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C24H42NaO6

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1

InChI Key

QWSPGAWHPXZHEP-RCVKHMDESA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na]

Protein Solubilization and Membrane Permeabilization

One of the primary applications of sodium cholate hydrate is in the extraction and purification of proteins, especially membrane proteins. These proteins are embedded within the cell membrane, making their isolation challenging. Sodium cholate hydrate, being a non-denaturing detergent, disrupts the lipid bilayer of the cell membrane, allowing the proteins to be extracted while preserving their native structure. This characteristic makes it a valuable tool for studying protein function and interactions [3, 4].

Here are some sources for this information:

  • Sigma-Aldrich: describes sodium cholate hydrate as a "non-denaturing anionic detergent" crucial for protein solubilization and membrane permeabilization.
  • Thermo Scientific Chemicals: highlights its role as a "biochemical solubilizing agent" used for protein extraction, particularly membrane proteins.

Applications in Cell Culture Studies

Sodium cholate hydrate's water solubility and mild detergent properties make it useful in cell culture research. Scientists can utilize it to investigate the effects of various substances on cultured cells. For instance, sodium cholate hydrate can be used to deliver drugs or other molecules encapsulated in liposomes (fatty spheres) into cells [3].

This information can be found on the Sigma-Aldrich: product page, mentioning its applications extending to investigating the effects of various substances on cell cultures.

Other Research Applications

Beyond protein extraction and cell culture studies, sodium cholate hydrate finds use in other areas of scientific research. Here are some examples:

  • Studies on bile salt interactions: As a derivative of cholic acid, a major human bile acid, sodium cholate hydrate can be employed to study how bile salts interact with other molecules and their role in digestion [5].
  • Drug delivery research: Sodium cholate hydrate might play a role in formulating strategies for delivering drugs through the skin (dermal delivery) [3].

Sodium cholate hydrate is a chemical compound derived from cholic acid, a primary bile acid found in human bile. Its molecular formula is C24H41NaO6\text{C}_{24}\text{H}_{41}\text{NaO}_6, and it is typically encountered as a white crystalline powder that is soluble in water. The compound acts as a non-denaturing detergent, which means it can disrupt cell membranes to solubilize proteins without altering their native structure. This property is crucial for various biochemical applications, particularly in the extraction and purification of membrane proteins, which are integral to cellular functions but challenging to isolate due to their hydrophobic characteristics .

The primary mechanism of action of sodium cholate hydrate lies in its detergent properties. Its amphipathic nature, with both hydrophilic and hydrophobic regions, allows it to interact with cell membranes. The hydrophobic portion interacts with the fatty acid tails of membrane phospholipids, while the hydrophilic portion interacts with the aqueous environment. This disrupts the membrane structure and facilitates the solubilization of membrane proteins, allowing them to be extracted and purified for further study [].

Sodium cholate hydrate primarily undergoes dissociation in aqueous solutions, yielding sodium ions and cholate ions. The dissociation reaction can be represented as follows:

NaC24H40O5xH2O(s)Na+(aq)+C24H39O5(aq)+xH2O(l)\text{NaC}_{24}\text{H}_{40}\text{O}_5\cdot x\text{H}_2\text{O}(s)\rightarrow \text{Na}^+(aq)+\text{C}_{24}\text{H}_{39}\text{O}_5^-(aq)+x\text{H}_2\text{O}(l)

This reaction highlights its amphipathic nature, where the hydrophobic regions interact with lipid membranes, facilitating the solubilization of proteins .

Sodium cholate hydrate exhibits several biological activities, particularly in cell biology and biochemistry. It has been shown to:

  • Facilitate protein extraction: By disrupting lipid bilayers, it allows for the isolation of membrane proteins while preserving their functional conformations.
  • Enhance drug delivery: Its ability to form micelles makes it useful in delivering drugs encapsulated in liposomes into cells .
  • Impact gastrointestinal health: High concentrations may lead to gastrointestinal disturbances or liver function impacts .

Sodium cholate hydrate can be synthesized through the neutralization of cholic acid with sodium hydroxide. The process involves:

  • Dissolving cholic acid in water.
  • Gradually adding sodium hydroxide until the solution reaches a neutral pH.
  • Evaporating the excess water to obtain sodium cholate hydrate as a crystalline solid.

The purity and yield can be influenced by factors such as temperature and concentration during the synthesis .

Sodium cholate hydrate has a wide range of applications, including:

  • Protein extraction and purification: It is extensively used in biochemical research for isolating membrane proteins.
  • Cell culture studies: It aids in investigating cellular responses to various treatments by facilitating the incorporation of compounds into cells.
  • Drug formulation: Its properties allow for improved solubility and bioavailability of poorly soluble drugs .

Research has demonstrated that sodium cholate hydrate interacts with various molecules, influencing their behavior in solution. For example, studies using nuclear magnetic resonance spectroscopy have shown that sodium cholate can enhance the enantiomeric resolution of certain compounds by forming micelles that preferentially bind specific enantiomers. This characteristic is pivotal in analytical chemistry, particularly in chiral separations .

Sodium cholate hydrate belongs to a class of bile salts and surfactants that share similar structural features but differ in their biological activities and applications. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Sodium deoxycholateDerived from deoxycholic acidMore potent detergent properties; used in similar applications but may cause more irritation .
Sodium taurocholateContains a taurine groupMore soluble in water; used primarily for emulsifying fats .
Sodium glycocholateContains glycineLess effective as a detergent; primarily involved in fat digestion .

Uniqueness of Sodium Cholate Hydrate

Sodium cholate hydrate's unique combination of properties—its effectiveness as a non-denaturing detergent, its ability to solubilize membrane proteins without denaturation, and its relatively mild biological effects—distinguish it from other bile salts and surfactants. Its applications span across biochemistry, molecular biology, and pharmacology, making it an invaluable tool in scientific research .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

449.28790834 g/mol

Monoisotopic Mass

449.28790834 g/mol

Heavy Atom Count

31

UNII

NU3Y4CCH8Z

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE

Dates

Modify: 2023-08-16

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